molecular formula C12H15N3O B2852547 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine CAS No. 895043-01-3

3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine

Cat. No.: B2852547
CAS No.: 895043-01-3
M. Wt: 217.272
InChI Key: BCXAJARIERXCKE-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxymethyl group and a 4-methylphenyl group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-3-5-9(6-4-8)11-10(7-16-2)14-15-12(11)13/h3-6H,7H2,1-2H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXAJARIERXCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dicarbonyl Precursor Strategy

The foundational method for pyrazole synthesis involves cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine, this requires designing a specialized diketone precursor:
$$ \text{CH}3\text{OCH}2\text{C(O)CH}2\text{C(O)C}6\text{H}4\text{CH}3\text{-}p $$
Synthesis of this diketone typically proceeds through Claisen condensation between methyl p-tolyl ketone and methoxymethyl acetate under alkaline conditions. Subsequent reaction with hydrazine hydrate in ethanol at reflux (78°C, 6 h) achieves cyclization, though yields remain moderate (45-52%) due to competing enolization side reactions.

Key Optimization Parameters:

  • Solvent polarity: Ethanol > DMF > THF (yield improvement: 12%)
  • Stoichiometry: 1:1.2 molar ratio (diketone:hydrazine) minimizes dimerization
  • Temperature control: Gradual heating prevents exothermic decomposition

β-Ketonitrile Cyclization Route

Solid-Phase Synthesis Adaptation

Building on Gao and Lam's solid-phase methodology, a resin-bound β-ketonitrile intermediate facilitates selective functionalization:

  • Resin Activation: Merrifield resin functionalized with p-tolylacetyl chloride
  • Knoevenagel Condensation: Methoxymethylacetonitrile in DMF/TEA (85°C, 3 h)
  • Cyclization: Hydrazine hydrate in methanol (RT, 12 h)

This approach achieves 68% isolated yield with >95% purity, demonstrating superior regiocontrol compared to solution-phase methods. The solid support effectively prevents 4,5-regioisomer formation through steric constraints.

Multicomponent Domino Reactions

Arylglyoxal-Based Assembly

The domino reaction protocol from PMC4059248 was adapted for target molecule synthesis:

Reaction Components:

  • p-Tolylglyoxal (1.2 equiv)
  • Methoxymethylacetonitrile (1.0 equiv)
  • Hydrazine hydrate (1.5 equiv)

Optimized Conditions:

  • Solvent: DMF with p-TsOH (10 mol%)
  • Temperature: 120°C (microwave irradiation)
  • Time: 35 min

This one-pot procedure generates the pyrazole core through sequential:

  • Knoevenagel condensation
  • Michael addition
  • Tautomerization-cyclization

Yield improvements to 74% were achieved versus traditional stepwise synthesis (52%).

Meyer-Schuster Rearrangement Pathway

Propargyl Alcohol Transformation

The patent CN110483400A describes a novel route using functionalized propargyl alcohols:

Synthetic Sequence:

  • Substrate Preparation: 3-(Methoxymethyl)-4-(p-tolyl)prop-2-yn-1-ol
  • Meyer-Schuster Rearrangement: Bi(OTf)₃ catalysis (CH₂Cl₂, 40°C)
  • Halocyclization: NBS in dioxane/H₂O
  • Hydrazine Annulation: NH₂NH₂·H₂O (EtOH, reflux)

This four-step sequence achieves 83% overall yield with excellent functional group tolerance. X-ray crystallography confirms the 1H-pyrazole tautomer predominates in solid state.

Comparative Method Analysis

Method Yield (%) Purity (%) Regioselectivity Scalability
Classical Cyclo. 52 88 Moderate Industrial
β-Ketonitrile 68 95 High Lab-scale
Domino Reaction 74 92 Excellent Pilot-scale
Meyer-Schuster 83 98 Complete Multi-kg

Critical Observations:

  • Microwave-assisted domino reactions show best time efficiency (35 min vs 6-12 h)
  • Solid-phase methods enable facile purification but require specialized equipment
  • Meyer-Schuster route offers highest yields but demands complex propargyl precursors

Spectroscopic Characterization

NMR Signature Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.21 (s, 1H, NH)
  • δ 6.89-7.32 (m, 4H, p-tolyl)
  • δ 4.12 (s, 2H, OCH₂)
  • δ 3.24 (s, 3H, OCH₃)
  • δ 2.31 (s, 3H, Ar-CH₃)

13C NMR (100 MHz, DMSO-d₆):

  • 156.8 (C-5)
  • 142.3 (C-3)
  • 137.1 (C-4)
  • 129.4-126.2 (p-tolyl)
  • 71.8 (OCH₂)
  • 58.3 (OCH₃)

Mass spectrometry (EI, m/z): 245.3 [M+H]+ (calc. 245.2)

Industrial Production Considerations

Current pilot-scale processes favor the Meyer-Schuster route due to:

  • Continuous flow compatibility
  • Minimal purification requirements
  • 98% atom economy

Typical production parameters:

  • Throughput: 12 kg/batch
  • Cycle time: 8.5 h
  • API purity: 99.7% (HPLC)

Environmental impact assessments show 23% reduction in E-factor versus classical methods.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxymethyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Biological Applications

1. Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, compounds containing the pyrazole ring have been documented to act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The presence of the p-tolyl group in 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine enhances its activity against tumor necrosis factor-alpha (TNF-α), making it a candidate for anti-inflammatory drug development .

2. Anticancer Activity
Pyrazole derivatives, including this compound, have been evaluated for their anticancer properties. Studies have shown that modifications to the pyrazole structure can lead to significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis highlights its potential as an anticancer agent .

3. Pesticide Development
The compound is also explored in agricultural chemistry as a potential pesticide. Pyrazole-based pesticides have been developed due to their effectiveness against a range of pests while exhibiting lower toxicity towards non-target organisms. The structural features of this compound contribute to its efficacy in pest control applications .

Case Studies

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity
A study synthesized this compound and evaluated its anti-inflammatory activity using in vitro assays. The results demonstrated a dose-dependent inhibition of TNF-α production in cultured macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Screening
In another investigation, the compound was screened against several cancer cell lines, including breast and colon cancer models. The findings revealed significant cytotoxicity with IC50 values indicating strong potential for further development into an anticancer drug .

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine
  • 3-(methoxymethyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine
  • 3-(methoxymethyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Uniqueness

3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl and 4-methylphenyl groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its anti-inflammatory, analgesic, and potential neuroprotective effects, supported by various studies and data.

The chemical structure of this compound is characterized by a pyrazole ring substituted with methoxymethyl and p-tolyl groups. Its molecular formula is C12H15N3O2C_{12}H_{15}N_3O_2 .

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
This compoundUp to 85%Up to 93%
Dexamethasone76%86%

This inhibition was assessed in vitro at concentrations around 10 µM, indicating that the compound has comparable efficacy to standard anti-inflammatory drugs.

2. Analgesic Activity

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties in animal models. The analgesic effect was evaluated using carrageenan-induced edema models, where it showed significant pain relief comparable to traditional analgesics like indomethacin.

3. Neuroprotective Effects

Research on related pyrazole compounds suggests potential neuroprotective effects through the inhibition of monoamine oxidase (MAO) enzymes. These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of serotonin and dopamine, which may be beneficial in treating mood disorders.

Table 2: MAO Inhibition Potency of Pyrazole Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
This compoundNot specifiedNot specified
Other pyrazole derivatives40 nMSelective

The selectivity and potency against MAO isoforms suggest that modifications in the pyrazole structure can lead to enhanced neuroprotective profiles.

Case Studies

A notable study synthesized a series of pyrazole derivatives and tested their biological activities. Among these, compounds similar to this compound exhibited significant anti-inflammatory and analgesic activities in vivo, with detailed assessments indicating a mechanism involving COX inhibition .

Q & A

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR confirm the pyrazole ring (δ 7.8–8.2 ppm for NH₂) and methoxymethyl group (δ 3.3–3.5 ppm for OCH₃) .
  • IR : Stretching frequencies at 3300–3400 cm⁻¹ (N–H) and 1600–1650 cm⁻¹ (C=N) validate the structure .

Advanced Consideration
Single-crystal X-ray diffraction resolves tautomerism in the pyrazole ring. For example, studies on analogous compounds show the amine group at position 5 adopts a planar conformation, critical for intermolecular hydrogen bonding .

What biological targets or pathways are associated with this compound, and how is its mechanism of action studied?

Advanced Research Focus
Pyrazole derivatives often target enzymes like kinases or tRNA synthetases. For instance, structurally similar compounds inhibit Plasmodium falciparum prolyl-tRNA synthetase (IC₅₀ = 0.2–1.0 µM), suggesting antimalarial potential . Mechanistic studies involve:

  • Enzyme Assays : Competitive inhibition is assessed via ATP-depletion kinetics.
  • Molecular Docking : Simulations using AutoDock Vina predict binding affinities to conserved active-site residues .

How do structural modifications (e.g., substituent position) impact the bioactivity of this compound?

Q. SAR Analysis

  • Methoxymethyl Group : Enhances lipophilicity (logP ~2.5), improving membrane permeability compared to hydroxyl analogs .
  • p-Tolyl vs. Chlorophenyl : The electron-donating methyl group on the aryl ring increases metabolic stability but may reduce electrophilic reactivity in enzyme inhibition .

Data Contradictions
While some studies report improved IC₅₀ with electron-withdrawing groups (e.g., Cl), others note reduced solubility. Resolving this requires comparative assays under standardized conditions (e.g., fixed DMSO concentrations) .

What strategies address contradictory data in the compound’s physicochemical or biological properties?

Q. Methodological Approach

  • Reproducibility Checks : Validate solubility (via HPLC) and logP (shake-flask method) across multiple labs.
  • Meta-Analysis : Aggregate data from analogs (e.g., 4-(4-chlorophenyl) derivatives) to identify trends in substituent effects .

How is X-ray crystallography applied to study this compound’s solid-state behavior?

Advanced Technique
Crystals grown via vapor diffusion (acetonitrile/water) reveal packing motifs. For example, the trichlorophenyl analog forms π-stacking interactions (3.5 Å spacing) and N–H···N hydrogen bonds (2.8 Å), stabilizing the lattice .

What computational methods predict the compound’s reactivity or interaction with biological targets?

Q. Advanced Research Focus

  • DFT Calculations : B3LYP/6-31G* models predict nucleophilic attack sites (e.g., C4 of pyrazole) .
  • MD Simulations : GROMACS trajectories (50 ns) assess binding stability to kinase domains .

How does this compound compare to analogs (e.g., 4-(4-fluorophenyl) derivatives) in terms of synthetic accessibility and bioactivity?

Q. Comparative Analysis

Compound Synthetic Steps IC₅₀ (Enzyme X) logP
3-(Methoxymethyl)-4-(p-tolyl)40.8 µM2.5
4-(4-Fluorophenyl) analog50.5 µM2.1
The fluorophenyl derivative requires an additional halogenation step but exhibits higher target affinity due to stronger electronegativity .

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